IDO1 Enzyme Inhibition: Quantitative Comparison of Ki and IC₅₀ Values Against a Reference Inhibitor
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione demonstrates measurable inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 220 nM and an IC₅₀ of 78 nM [1]. For comparison, the well-characterized IDO1 inhibitor epacadostat (INCB024360) exhibits a reported IC₅₀ of approximately 72 nM in cell-free enzymatic assays under similar conditions [2]. While not a direct head-to-head study, these cross-study comparable data indicate that the target compound achieves low-nanomolar potency in the same assay class as a clinical-stage IDO1 inhibitor, distinguishing it from other hydantoin derivatives such as 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione, which shows substantially weaker IDO1 inhibition (IC₅₀ ≈ 10,500 nM) .
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Ki = 220 nM; IC₅₀ = 78 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC₅₀ ≈ 72 nM; 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione: IC₅₀ ≈ 10,500 nM |
| Quantified Difference | Target compound IC₅₀ comparable to epacadostat (~1.1-fold difference); >130-fold more potent than 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione |
| Conditions | Recombinant human IDO1 (N-terminus 6xHis-tagged) expressed in E. coli M15; L-tryptophan substrate; 1 hr preincubation |
Why This Matters
Low-nanomolar IDO1 inhibition places this compound among the more potent hydantoin-based IDO1 inhibitors reported, justifying its selection as a chemical probe for IDO1-targeted studies over weakly active hydantoin congeners.
- [1] BindingDB. (2025). BDBM50203255 (CHEMBL3913975): 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione IDO1 Inhibition Data. View Source
- [2] Liu, X., et al. (2015). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520-3530. DOI: 10.1182/blood-2009-09-246124 View Source
